molecular formula C9H7IN2 B11847157 1-Iodoisoquinolin-5-amine CAS No. 1260759-47-4

1-Iodoisoquinolin-5-amine

Katalognummer: B11847157
CAS-Nummer: 1260759-47-4
Molekulargewicht: 270.07 g/mol
InChI-Schlüssel: SYOJRWLCEOHSFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodoisoquinolin-5-amine is a chemical compound with the molecular formula C₉H₇IN₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Analyse Chemischer Reaktionen

1-Iodoisoquinolin-5-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of isoquinolin-5-amine or other reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azidoisoquinoline, while oxidation with potassium permanganate can produce 5-nitroisoquinoline .

Wirkmechanismus

The mechanism of action of 1-Iodoisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its target . This interaction can modulate the activity of the target protein, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

1-Iodoisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1260759-47-4

Molekularformel

C9H7IN2

Molekulargewicht

270.07 g/mol

IUPAC-Name

1-iodoisoquinolin-5-amine

InChI

InChI=1S/C9H7IN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2

InChI-Schlüssel

SYOJRWLCEOHSFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2I)C(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.